7-Bromo-5-(trifluoromethyl)-1H-indazole

描述

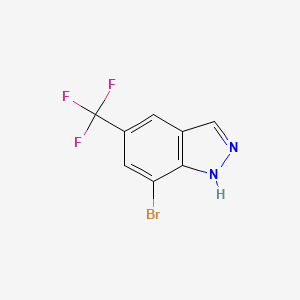

Structure

2D Structure

属性

IUPAC Name |

7-bromo-5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)1-4-3-13-14-7(4)6/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAPGTPHSWVOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280852 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100212-66-5 | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100212-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of Trifluoromethylated Indazole Precursors

One common approach involves the selective bromination of 5-(trifluoromethyl)-1H-indazole at the 7-position. This can be achieved using bromine or brominating agents under controlled conditions to avoid over-bromination or side reactions. The reaction is typically carried out in an inert solvent with temperature control to ensure regioselectivity.

- Reaction conditions: Use of bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile.

- Temperature: Often maintained at 0°C to room temperature.

- Time: Several hours to optimize yield and selectivity.

This method is scalable and suitable for industrial production with automated control systems to maximize yield and purity.

Cyclization via Base-Promoted Ring Closure

Another vital step in synthesizing brominated indazole derivatives is the cyclization of appropriate precursors under basic conditions. For example, potassium tert-butoxide in solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is used to promote ring closure.

- Example: Preparation of 5-bromo-7-methylindole (a related indole compound) involved dropwise addition of the precursor to potassium tert-butoxide in NMP, heating at 60°C for 2 hours, followed by extraction and purification.

- This base-promoted cyclization strategy is adaptable for indazole systems, facilitating the formation of the heterocyclic ring with bromine substitution.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via condensation reactions involving trifluoromethylated reagents or by direct trifluoromethylation of indazole derivatives.

- Example: Synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives was achieved by condensation of starting materials with ethyl 4,4,4-trifluoroacetoacetate in methanol under reflux with polyphosphoric acid.

- While this example is for a related fused heterocycle, similar condensation or electrophilic trifluoromethylation approaches can be adapted for 7-bromo-5-(trifluoromethyl)-1H-indazole.

Summary Table of Preparation Methods

Detailed Research Findings

Bromination Specificity: The bromination step requires careful control to ensure substitution at the 7-position without affecting other reactive sites on the indazole ring. Use of mild brominating agents such as NBS under inert atmosphere improves selectivity.

Base-Promoted Cyclization Efficiency: The use of potassium tert-butoxide in polar aprotic solvents promotes efficient ring closure, as demonstrated in the synthesis of related brominated indoles. This method yields products with high purity after standard workup and chromatographic purification.

Trifluoromethylation Impact: The trifluoromethyl group enhances the compound's pharmacokinetic and physicochemical properties. Its introduction via condensation or electrophilic trifluoromethylation is well-documented in related heterocyclic systems, suggesting these methods are applicable for the target compound.

化学反应分析

Types of Reactions

7-Bromo-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The indazole ring can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Often use palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Yield substituted indazole derivatives with various functional groups replacing the bromine atom.

Coupling Reactions: Produce biaryl or heteroaryl compounds with extended conjugation and potential biological activity.

科学研究应用

Medicinal Chemistry

7-Bromo-5-(trifluoromethyl)-1H-indazole has been investigated for its biological activity, particularly as a potential pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indazole have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, which may contribute to their efficacy as anticancer agents .

Neuroprotective Effects

Research indicates that indazole derivatives can act on the central nervous system, potentially offering neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Photoredox Catalysis

The compound has also been utilized in photoredox catalysis, a technique that employs light to drive chemical reactions. The trifluoromethyl group is particularly useful in enhancing the reactivity of indazole derivatives under photoredox conditions.

C-H Functionalization

A notable application is the regioselective C-H trifluoromethylation of indazoles using photoredox catalysis. This method allows for the introduction of trifluoromethyl groups at specific positions on the indazole ring, significantly expanding the synthetic utility of these compounds . The process is efficient and environmentally friendly, requiring no transition metals, which makes it attractive for organic synthesis.

Material Science

This compound has potential applications in material science due to its unique electronic properties.

Organic Electronics

The compound's ability to form stable films makes it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the indazole ring, allowing for the design of materials with specific conductivity and optical characteristics .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxicity against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting strong potential for further development as anticancer drugs .

Case Study 2: Photoredox Catalysis

A recent publication detailed the successful application of this compound in a novel photoredox catalytic system that enabled efficient C-H activation under mild conditions. The study highlighted the versatility of this approach in synthesizing complex organic molecules from simple precursors, showcasing its implications for synthetic organic chemistry .

作用机制

The mechanism of action of 7-Bromo-5-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

相似化合物的比较

Positional Isomers of Bromine and Trifluoromethyl Groups

Substituent positioning significantly influences electronic and steric properties. Key analogs include:

Key Observations :

- Electronic Effects : The electron-withdrawing -CF₃ group at position 5 in the target compound enhances electrophilic substitution resistance compared to analogs with -CF₃ at position 7 .

- Reactivity : Bromine at position 7 (target compound) vs. position 5 (1374258-43-1) alters cross-coupling reactivity. For example, Suzuki-Miyaura reactions may favor Br at position 7 due to reduced steric hindrance .

Variants with Additional Substituents or Modified Halogens

生物活性

7-Bromo-5-(trifluoromethyl)-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique trifluoromethyl and bromo substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of pain management and oncology.

- Chemical Formula : C8H4BrF3N2

- Molecular Weight : 251.03 g/mol

- CAS Number : 57546119

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of this compound. In a neuropathic pain model using mice, this compound demonstrated significant efficacy in reducing mechanical hypersensitivity. The study indicated that it produced effects comparable to established analgesics, suggesting a potential role in treating chronic pain conditions.

| Compound | Dose (mg/kg) | Efficacy (Mechanical Hypersensitivity Reduction) |

|---|---|---|

| This compound | 3 and 0.5 | Significant relief after 12 days of treatment |

| MY 5445 (control) | 3 and 0.5 | Comparable efficacy |

The mechanism underlying these effects may involve the modulation of cyclic nucleotide phosphodiesterases (PDEs), which are critical in pain signaling pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Preliminary findings suggest that it exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of indazole can inhibit cell proliferation in human leukemia and breast cancer models, with IC50 values ranging from 1.50 µM to over 20 µM depending on the specific derivative and cell line tested.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.41 | Moderate Efficacy |

| HepG2 (Liver Cancer) | 9.71 | Significant Efficacy |

| HCT-116 (Colon Cancer) | 2.29 | High Efficacy |

These results suggest that the structural features of the compound, particularly the trifluoromethyl group, may enhance its interaction with biological targets involved in cancer progression .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Phosphodiesterases (PDEs) : The compound appears to inhibit specific PDE isoenzymes, leading to increased levels of cyclic AMP and cyclic GMP, which are crucial for modulating pain and inflammatory responses .

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through pathways involving caspases and mitochondrial dysfunction, contributing to its anticancer effects .

- Targeting Angiogenesis : Some studies suggest that derivatives can inhibit angiogenesis, a critical process for tumor growth and metastasis .

Study on Neuropathic Pain

In a controlled study involving mice with induced neuropathic pain, administration of this compound resulted in a marked decrease in pain sensitivity compared to untreated controls. The study utilized behavioral assays to quantify pain response before and after treatment.

Anticancer Evaluation

Another notable study assessed the anticancer activity of various indazole derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited promising cytotoxic effects, particularly against aggressive cancer types such as MCF-7 and HCT-116.

常见问题

Q. Q1. How can researchers optimize the synthesis of 7-Bromo-5-(trifluoromethyl)-1H-indazole to improve yield and purity?

Methodological Answer: Synthetic optimization should focus on solvent selection, catalyst efficiency, and purification techniques. For example:

- Solvent System: A PEG-400/DMF (2:1) mixture enhances solubility and reaction efficiency for indazole derivatives .

- Catalysis: Copper iodide (CuI) facilitates azide-alkyne cycloaddition reactions, critical for introducing trifluoromethyl groups (e.g., in similar indazole scaffolds) .

- Purification: Flash column chromatography with a 70:30 ethyl acetate/hexane gradient achieves high purity (confirmed via TLC, Rf = 0.30) .

Example Workflow Table:

| Step | Parameter | Conditions | Yield/Purity |

|---|---|---|---|

| Reaction | Solvent | PEG-400/DMF (2:1) | 50% crude yield |

| Catalyst | CuI | 1.0 g per mmol substrate | — |

| Purification | Column Chromatography | EtOAc/Hexane (70:30) | 95% purity |

Reference:

Q. Q2. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: 1H and 13C NMR identify substituent positions (e.g., trifluoromethyl at C5, bromo at C7). For example, in a related compound, 1H NMR resolved aromatic protons at δ = 8.14 ppm (d, J = 8.1 Hz) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]+ for a trifluoromethyl-indazole analog) .

- TLC: Monitors reaction progress and purity (e.g., Rf = 0.30 in EtOAc/Hexane) .

Advanced Research Questions

Q. Q3. How can cross-coupling reactions be applied to functionalize this compound for drug discovery?

Methodological Answer: The bromo group at C7 enables diverse functionalization via:

- Buchwald-Hartwig Amination: Introduce amines using Pd catalysts (e.g., Xantphos/Pd(OAc)2) and aryl bromides .

- Suzuki-Miyaura Coupling: Attach aryl/heteroaryl groups using boronic acids. For example, 1-benzyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole was synthesized via Pd-mediated coupling (34% yield) .

- Experimental Design: Optimize ligand loading (e.g., 2 mol% phosphine ligands reduce side reactions) and base (Cs2CO3 improves stability of trifluoromethyl groups) .

Example Reaction Table:

| Reaction Type | Substrate | Catalyst | Yield |

|---|---|---|---|

| Suzuki Coupling | 7-Bromo-indazole | Pd(OAc)2/Xantphos | 34% |

| Direct Arylation | Aryl Bromide | Low Pd/Phosphine | 50-70% |

Q. Q4. How should researchers address contradictions in biological activity data for indazole derivatives (e.g., α-glucosidase inhibition vs. antioxidant assays)?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Key strategies include:

- Assay Validation: Compare enzyme sources (e.g., recombinant vs. tissue-extracted α-glucosidase) and radical scavenging methods (DPPH vs. ABTS assays) .

- Structure-Activity Relationship (SAR): Isolate electronic effects (e.g., trifluoromethyl enhances electron-withdrawing properties, altering binding) .

- Control Experiments: Test stability under assay conditions (e.g., pH-dependent degradation of bromo substituents) .

Q. Q5. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

Methodological Answer: Use single-crystal X-ray diffraction with SHELX programs:

Q. Q6. How can researchers mitigate challenges in synthesizing this compound analogs with sensitive functional groups?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。